molecular formula C10H9Cl2N B1601274 3-(Chloromethyl)isoquinoline hydrochloride CAS No. 76884-33-8

3-(Chloromethyl)isoquinoline hydrochloride

Cat. No.: B1601274
CAS No.: 76884-33-8
M. Wt: 214.09 g/mol
InChI Key: YETGNODBVXTTEB-UHFFFAOYSA-N
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Description

3-(Chloromethyl)isoquinoline hydrochloride is a chemical compound with the molecular formula C10H9Cl2N and a molecular weight of 214.10 g/mol. Its CAS Registry Number is 147937-36-8 (for the free base). This compound serves as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research. The chloromethyl group on the isoquinoline scaffold is a key reactive site, allowing for further functionalization and the construction of more complex molecules. Researchers utilize this property to develop novel compounds for biological evaluation. Isoquinoline derivatives are a significant class of compounds known for their wide range of pharmacological activities. Structural analogues of 3-(Chloromethyl)isoquinoline, specifically 1-Chloromethyl-3,3-dialkyl-3,4-dihydroisoquinolinium chlorides, have been reported to exhibit promising biological properties. These related compounds have shown antiarrhythmic activity and effectiveness against corazole-induced convulsions in pharmacological studies . This suggests that this compound is a valuable precursor for medicinal chemistry programs aimed at developing new therapeutic agents. The reactivity of the chloromethyl group enables nucleophilic substitution reactions, facilitating the introduction of the isoquinoline moiety into potential drug candidates. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(chloromethyl)isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN.ClH/c11-6-10-5-8-3-1-2-4-9(8)7-12-10;/h1-5,7H,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETGNODBVXTTEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512117
Record name 3-(Chloromethyl)isoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76884-33-8
Record name 3-(Chloromethyl)isoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Chloromethyl Isoquinoline Hydrochloride and Analogous Chloromethylated Isoquinolines

Direct Synthesis and Derivatization Routes to 3-(Chloromethyl)isoquinoline (B180528) Derivatives

The most straightforward methods for obtaining 3-(chloromethyl)isoquinoline derivatives involve the direct functionalization of an isoquinoline (B145761) precursor. These strategies often rely on the conversion of a suitable starting material at the 3-position into the desired chloromethyl group.

Chlorination Strategies Utilizing Specific Reagents (e.g., Thionyl Chloride)

A common and effective method for the synthesis of 3-(chloromethyl)isoquinoline is the chlorination of 3-(hydroxymethyl)isoquinoline. This transformation is typically accomplished using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being a prevalent choice. The reaction proceeds by converting the hydroxyl group into a good leaving group, which is subsequently displaced by a chloride ion.

The general mechanism involves the initial reaction of the alcohol with thionyl chloride to form an intermediate chlorosulfite ester. In the presence of a base, such as pyridine (B92270), or under thermal conditions, this intermediate can then undergo nucleophilic attack by a chloride ion, leading to the formation of the alkyl chloride and the release of sulfur dioxide and hydrochloric acid as byproducts. The use of a base is often employed to neutralize the HCl generated during the reaction.

A plausible synthetic pathway to 3-(chloromethyl)isoquinoline hydrochloride begins with isoquinoline-3-carboxylic acid. This starting material can be reduced to 3-(hydroxymethyl)isoquinoline using a suitable reducing agent like lithium aluminum hydride (LiAlH₄). The resulting alcohol is then treated with thionyl chloride to yield 3-(chloromethyl)isoquinoline, which can be subsequently converted to its hydrochloride salt.

Table 1: Chlorination of 3-(Hydroxymethyl)isoquinoline
ReactantReagentProductKey Considerations
3-(Hydroxymethyl)isoquinolineThionyl Chloride (SOCl₂)3-(Chloromethyl)isoquinolineReaction is typically performed in an inert solvent. The addition of a base like pyridine can be used to scavenge HCl.

Advanced Annulation and Cyclization Approaches for Isoquinoline Scaffold Construction with Chloromethyl Functionality

More sophisticated synthetic strategies involve the construction of the isoquinoline ring itself in a manner that incorporates the chloromethyl group at the 3-position. These methods offer greater control over regiochemistry and are often employed for the synthesis of complex isoquinoline derivatives. The Bischler-Napieralski reaction is a cornerstone of this approach. This acid-catalyzed intramolecular cyclization of a β-phenylethylamide leads to a 3,4-dihydroisoquinoline, which can then be aromatized to the corresponding isoquinoline.

To synthesize 3-(chloromethyl)isoquinoline, N-(2-phenylethyl)-2-chloroacetamide can be utilized as the key precursor in a Bischler-Napieralski cyclization. The reaction is typically promoted by a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). The subsequent dehydrogenation of the resulting 3-chloromethyl-3,4-dihydroisoquinoline yields the target aromatic compound.

Table 2: Bischler-Napieralski Route to 3-(Chloromethyl)isoquinoline
PrecursorCyclization ReagentIntermediateFinal Product
N-(2-phenylethyl)-2-chloroacetamidePOCl₃ or P₂O₅3-Chloromethyl-3,4-dihydroisoquinoline3-(Chloromethyl)isoquinoline

Transition Metal-Catalyzed Methodologies

Modern organic synthesis has seen the rise of powerful transition metal-catalyzed reactions for the construction of heterocyclic systems, including isoquinolines. These methods often offer mild reaction conditions, high efficiency, and broad substrate scope.

Palladium catalysis has been extensively used for the synthesis of isoquinoline derivatives. While specific examples leading directly to 3-(chloromethyl)isoquinoline are not abundant in the literature, palladium-catalyzed annulation reactions of alkynes represent a promising avenue. For instance, the cyclization of an appropriately substituted o-alkynylbenzaldehyde or related species in the presence of a chloromethyl source could potentially yield the desired product. The versatility of palladium catalysis allows for the coupling of various components, offering a convergent approach to complex isoquinolines.

Copper-catalyzed reactions have also emerged as a valuable tool for the synthesis of nitrogen-containing heterocycles. Copper-catalyzed cyclization reactions can be employed to construct the isoquinoline core. Similar to palladium-catalyzed methods, a strategy involving the copper-catalyzed annulation of a suitable precursor containing a chloromethyl or a masked chloromethyl group could be envisioned for the synthesis of 3-(chloromethyl)isoquinoline. These reactions often proceed under milder conditions compared to traditional methods and can tolerate a wider range of functional groups.

Rhodium-Catalyzed C-H Activation and Annulation

Rhodium-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the construction of isoquinoline and isoquinolone frameworks. evitachem.comrsc.orgnih.gov These methods often involve the reaction of a substituted arene containing a directing group with an alkyne. The directing group, such as a hydrazine (B178648), positions the rhodium catalyst for selective C-H bond cleavage at the ortho position, initiating the annulation cascade. nih.gov

A highly efficient synthesis of isoquinolines has been achieved through the rhodium-catalyzed C-H activation of arylhydrazines and their subsequent coupling with internal alkynes. nih.govsciencemadness.org This process is advantageous due to the use of readily available starting materials and a simple hydrazine moiety as the directing group, often proceeding without the need for an external metal co-oxidant. nih.govsciencemadness.org The reaction mechanism involves successive C-H bond activation and N-N bond cleavage under mild conditions. nih.gov For the synthesis of a 3-chloromethylated isoquinoline, this would conceptually involve the use of an appropriately substituted alkyne partner.

Similarly, rhodium(III)-catalyzed cascade C-H activation/cyclization of benzimidates with allyl carbonates has been developed to access isoquinoline derivatives. rsc.org In this approach, allyl carbonates serve as a versatile C2 synthon, leading to the formation of the isoquinoline skeleton with the liberation of hydrogen gas. rsc.org The adaptation of this method for the synthesis of 3-(chloromethyl)isoquinoline would depend on the use of a suitably functionalized allyl carbonate.

Catalyst SystemDirecting GroupAlkyne/Coupling PartnerKey Features
Rh(III)HydrazineInternal AlkynesMild conditions, no external oxidant, N-N bond cleavage. nih.govsciencemadness.org
Rh(III)BenzimidateAllyl CarbonatesRapid, H₂ evolution, versatile C2 synthon. rsc.org

Intramolecular Cyclization Strategies

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the acid-catalyzed intramolecular cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline. nrochemistry.comorganic-chemistry.orgwikipedia.org This intermediate can then be oxidized to the corresponding isoquinoline. The reaction typically employs dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under reflux conditions. nrochemistry.comorganic-chemistry.orgwikipedia.org

The success of the Bischler-Napieralski reaction is often enhanced by the presence of electron-donating groups on the aromatic ring of the β-arylethylamide. nrochemistry.com To synthesize 3-(chloromethyl)isoquinoline, the required precursor would be an N-(β-arylethyl)-2-chloroacetamide. The subsequent cyclization would place the chloromethyl group at the C-1 position of the resulting dihydroisoquinoline. To achieve a 3-substituted isoquinoline, a different precursor strategy would be necessary, potentially involving a modified substrate where the acyl group ultimately forms the C3 and C4 positions of the isoquinoline ring, which is not the standard outcome of this reaction.

Modern variations of this reaction utilize reagents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and 2-chloropyridine (B119429), allowing for milder reaction conditions. organic-chemistry.org Microwave-assisted Bischler-Napieralski reactions have also been shown to significantly reduce reaction times and improve yields, facilitating the creation of substituted isoquinoline libraries. organic-chemistry.orgorganic-chemistry.org

ReagentSubstrateProductKey Features
POCl₃, P₂O₅β-arylethylamide3,4-DihydroisoquinolineClassic conditions, requires electron-rich arenes. nrochemistry.comorganic-chemistry.org
Tf₂O, 2-chloropyridineβ-arylethylamide3,4-DihydroisoquinolineMilder conditions, broader substrate scope. organic-chemistry.org
Oxalyl chloride, FeCl₃β-arylethylamide3,4-DihydroisoquinolineAvoids retro-Ritter side reaction. organic-chemistry.org

The Pomeranz-Fritsch reaction provides another classic route to the isoquinoline nucleus, typically involving the acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.orgwikipedia.orgthermofisher.com This reaction is carried out in two stages: the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a Schiff base (the benzalaminoacetal), followed by ring closure in the presence of a strong acid. organicreactions.orgwikipedia.org

This method offers the potential to prepare isoquinolines with substitution patterns that may be difficult to achieve through other means. organicreactions.orgresearchgate.net The substitution pattern on the final isoquinoline is determined by the substituents on the initial benzaldehyde. For the synthesis of 3-(chloromethyl)isoquinoline, this would necessitate a starting benzaldehyde with a substituent that could be converted to a chloromethyl group, or the use of a modified aminoacetal component. However, the standard Pomeranz-Fritsch reaction typically yields isoquinolines that are unsubstituted at the C3 and C4 positions.

Modifications such as the Schlittler-Müller variation, which condenses a substituted benzylamine (B48309) with glyoxal (B1671930) hemiacetal, provide a route to C1-substituted isoquinolines. thermofisher.com

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic ring closure to yield a tetrahydroisoquinoline. wikipedia.org Subsequent dehydrogenation can provide the fully aromatic isoquinoline. This reaction is considered a special case of the Mannich reaction and is often catalyzed by acid, although it can proceed under neutral or even basic conditions, particularly with electron-rich aromatic rings. wikipedia.org

The position of substitution in the final product is primarily determined by the carbonyl compound used. To obtain a 3-substituted isoquinoline, one would need to employ a β-arylethylamine and a carbonyl compound that, after cyclization and oxidation, results in the desired substituent at the C3 position. However, the Pictet-Spengler reaction traditionally leads to substitution at the C1 position of the isoquinoline ring system. The synthesis of complex alkaloids has been achieved using this method, often with high diastereoselectivity when chiral starting materials are used. wikipedia.orgnih.gov Microwave-assisted Pictet-Spengler reactions have been employed to generate libraries of substituted tetrahydroisoquinolines, which can then be oxidized to their isoquinoline counterparts. organic-chemistry.org

Modern synthetic strategies have incorporated electrocyclization and C(sp³)-H activation pathways for the construction of isoquinoline derivatives. For instance, a method for the synthesis of 3,4-dihydroisoquinolines has been developed that proceeds via a C(sp³)-H activation/electrocyclization strategy. nih.gov While the specific application to this compound is not detailed, such methods offer novel disconnection approaches. One such strategy involves the 6π-electrocyclization of N-H imine intermediates, which can be generated from α-azido carbonyl compounds bearing a 2-alkenylaryl moiety. organic-chemistry.org This approach provides a pathway to dihydroisoquinolines that can be subsequently aromatized.

Iodine-mediated electrochemical C(sp³)–H cyclization has also been developed for the synthesis of fused N-heterocycles, showcasing a metal-free and oxidant-free approach under mild conditions.

Multi-Component Reaction Design for Chloromethylated Isoquinolines

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product that contains substantial portions of all the starting materials. rsc.orgnih.gov These reactions are characterized by high atom economy and operational simplicity, making them attractive for the synthesis of diverse molecular scaffolds. rsc.orgnih.gov

The synthesis of substituted isoquinolines can be achieved through various MCRs. For example, a one-pot, three-component reaction involving the condensation of aryl ketones and hydroxylamine, followed by rhodium(III)-catalyzed C-H bond activation and cyclization with an internal alkyne, allows for the rapid assembly of multisubstituted isoquinolines. organic-chemistry.org The synthesis of quinoline (B57606) derivatives, structurally related to isoquinolines, has been extensively explored using MCRs, such as the Povarov, Gewald, and Ugi reactions. rsc.org

A particularly relevant approach for the synthesis of chloromethylated heterocycles is a one-pot, three-component reaction of 2-bromo/chloromethyl derivatives, acetylacetone, and phenyl isothiocyanates to form fully substituted thiophenes. mdpi.com This demonstrates the feasibility of incorporating a chloromethyl-bearing reactant into an MCR, a strategy that could be adapted for the synthesis of 3-(chloromethyl)isoquinoline. For instance, a hypothetical MCR could involve an ortho-alkynylbenzaldehyde, an amine source, and a reagent that delivers the chloromethyl-bearing carbon atom that will form the C3 position of the isoquinoline ring.

Nucleophilic Dearomatization of Isoquinolines and Subsequent Functionalization

The dearomatization of N-heteroarenes like isoquinolines represents a powerful strategy for transforming simple, flat aromatic compounds into complex, three-dimensional molecular scaffolds. nih.govresearchgate.net This process is inherently challenging due to the thermodynamic stability of the aromatic ring system. nih.govnih.gov However, the disruption of aromaticity can be facilitated by activating the heterocycle, often by forming an N-heteroarenium salt, which enhances the electrophilicity of the ring and makes it more susceptible to nucleophilic attack. nih.gov This approach typically results in the 1,2- or 1,4-functionalization of the isoquinoline core. nih.govnih.gov

The nucleophilic dearomatization of isoquinolines can be achieved through various catalytic methods. Transition metals such as copper, rhodium, and silver have been employed to catalyze these transformations under mild conditions. nih.govacs.org For instance, chiral copper hydride complexes have been shown to catalyze the enantioselective 1,4-dearomatization of heteroarenes without the need for pre-activation of the starting material. acs.org

Organocatalysis has also emerged as a significant tool for the enantioselective dearomatization of isoquinolinium salts. researchgate.net Chiral anion-binding catalysis, using simple thiourea (B124793) derivatives, can facilitate the asymmetric dearomatization of isoquinolines with silyl (B83357) phosphites as nucleophiles to generate cyclic α-aminophosphonates. rsc.org These methods provide access to complex dihydro- and tetrahydroisoquinoline derivatives by allowing for the simultaneous functionalization of the scaffold during the dearomatization step. researchgate.net The combination of dearomatization with subsequent reactions in tandem or stepwise protocols further expands the molecular complexity that can be achieved. nih.govnih.gov

A key advantage of this strategy is the ability to generate partially or fully saturated nitrogen heterocycles, which are prominent structural motifs in numerous natural products and pharmaceutical agents. nih.gov

Table 1: Examples of Catalytic Nucleophilic Dearomatization of Isoquinolines

Catalyst TypeReactionKey FeaturesReference
Silver(I)Intramolecular dearomatization of isoquinoline-ynonesSynthesis of quinolizinone derivatives. Good to excellent yields with various substituents. nih.govacs.org
Rhodium(II)Dearomative migratory rearrangement with diazocompoundsAccess to N-substituted 2-pyridones with potential for chirality transfer. nih.govacs.org
Chiral ThioureaEnantioselective dearomatization with silyl phosphiteAsymmetric synthesis of cyclic α-aminophosphonates via anion-binding catalysis. researchgate.netrsc.org
Copper HydrideEnantioselective 1,4-dearomatizationC-C bond formation under mild conditions without pre-activation of the heterocycle. acs.org

Solid-Phase Synthetic Approaches for Isoquinoline Libraries

Solid-phase organic synthesis (SPOS) provides an efficient platform for the generation of large combinatorial libraries of isoquinoline derivatives, which is crucial for drug discovery and material science. researchgate.netorganic-chemistry.org This methodology allows for the systematic modification of the isoquinoline scaffold to explore chemical space and structure-activity relationships. organic-chemistry.org

Several solid-phase strategies have been developed for synthesizing isoquinoline and tetrahydroisoquinoline libraries. One common approach involves the Pictet-Spengler reaction on a solid support. nih.gov In a reported parallel synthesis, 3,4-dimethoxyphenethylimines react with acid chlorides to form an N-acyliminium ion intermediate, which then undergoes Pictet-Spengler condensation to yield 6,7-dimethoxytetrahydroisoquinolines in high yields (>80%). nih.gov This method is amenable to both solid-phase and solution-phase parallel synthesis formats. nih.gov

Another powerful technique utilizes isoquinolin-1(2H)-ones as versatile scaffolds for diversification. organic-chemistry.org This route is often more practical for creating substitutions at the C1 and C4 positions. The strategy involves the use of palladium-catalyzed cross-coupling reactions and bromination for functionalization. organic-chemistry.org Microwave-assisted protocols have been shown to significantly accelerate these reactions compared to conventional heating, enabling the rapid assembly of diverse isoquinoline libraries. organic-chemistry.org

For the synthesis of quinolinone libraries, which share structural similarities, a solid-phase method using a 4-formyl-3,5-dimethoxyphenoxy (PL-FDMP) resin has been developed. acs.org A key building block is loaded onto the resin via reductive amination, followed by the attachment of various functional groups at different positions to generate a library of 3,5-disubstituted-2-oxoquinolinones with good yields and high purity. acs.orgnih.gov

Table 2: Overview of Solid-Phase Synthesis Strategies for Isoquinoline-Related Libraries

Synthetic ApproachKey ReactionScaffoldDiversity PointsReference
Parallel SynthesisPictet-Spengler Condensation6,7-DimethoxytetrahydroisoquinolineN-Acyl group nih.gov
Microwave-Assisted SPOSBischler-Napieralski / Pictet-SpenglerDihydroisoquinoline / TetrahydroisoquinolineVarious substituents organic-chemistry.org
Scaffold-Based SynthesisPd-Catalyzed Cross-CouplingIsoquinolin-1(2H)-oneC1 and C4 positions organic-chemistry.org
Parallel Solid-Phase SynthesisReductive Amination / Amide Coupling3,5-Disubstituted-2-oxoquinolinone3- and 5-positions acs.orgnih.gov

Analogous Synthetic Strategies for Chloromethylated Azaarenes (e.g., Pyridines)

The synthesis of chloromethylated azaarenes, such as chloromethylpyridines, serves as an important analogue to the preparation of this compound. These compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. guidechem.comnih.gov

One common industrial method for preparing chloromethylpyridines involves a multi-step sequence starting from methylpyridines (picolines). For example, the synthesis of 4-(chloromethyl)pyridine (B78701) hydrochloride can be achieved by first oxidizing 4-methylpyridine (B42270) with potassium permanganate (B83412) to 4-picolinic acid. google.com The resulting acid is then esterified with methanol, followed by reduction of the methyl ester to 4-pyridinemethanol. The final step is the chlorination of the alcohol with an agent like thionyl chloride to yield the target product. google.com A similar pathway can be used for the 3-isomer, starting from 3-methylpyridine. guidechem.com

An alternative approach involves Friedel-Crafts-type reactions. A patent describes a method where pyridine or its derivatives undergo a Friedel-Crafts acylation, followed by reduction and chlorination to produce the chloromethylated pyridine hydrochloride. google.com This method is reported to have advantages such as fewer reaction steps, lower cost, and high yield, making it suitable for industrial-scale production. google.com

For more specialized structures, such as 2-bromo-6-(chloromethyl)pyridine, alternative reagents are sought to avoid hazardous chemicals like n-butyllithium and thionyl chloride. mdpi.com A reported synthesis starts with 2,6-dibromopyridine (B144722) and uses isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) for a Grignard exchange reaction, followed by formylation to introduce a hydroxymethyl group. mdpi.com Subsequent chlorination using a milder reagent like cyanuric chloride instead of thionyl chloride provides the desired 2-bromo-6-(chloromethyl)pyridine, avoiding over-chlorination side products. mdpi.com

Table 3: Comparison of Synthetic Methods for Chloromethylated Pyridines

Starting MaterialKey StepsReagentsProductReference
4-MethylpyridineOxidation, Esterification, Reduction, ChlorinationKMnO₄, Methanol, Thionyl Chloride4-(Chloromethyl)pyridine hydrochloride google.com
3-MethylpyridineOxidation, Esterification, Reduction, ChlorinationKMnO₄, Methanol, Thionyl Chloride3-(Chloromethyl)pyridine hydrochloride guidechem.com
PyridineFriedel-Crafts Acylation, Reduction, ChlorinationAcylating agent, CatalystChloromethylpyridine hydrochloride google.com
2,6-DibromopyridineGrignard Exchange, Formylation, ChlorinationTurbo Grignard, Paraformaldehyde, Cyanuric Chloride2-Bromo-6-(chloromethyl)pyridine mdpi.com

Reactivity and Transformations of 3 Chloromethyl Isoquinoline Hydrochloride

Nucleophilic Substitution Reactions at the Chloromethyl Group

The primary mode of reactivity for 3-(chloromethyl)isoquinoline (B180528) hydrochloride involves the nucleophilic displacement of the chloride ion from the benzylic-like chloromethyl group. This susceptibility to SN reactions allows for the introduction of a wide array of functional groups, leading to the formation of diverse isoquinoline (B145761) derivatives.

Reactions with O-, N-, S-, and C-Nucleophiles

The electrophilic carbon of the chloromethyl group readily reacts with a variety of nucleophiles.

Oxygen Nucleophiles: Alkoxides and phenoxides can displace the chloride to form the corresponding ethers. For instance, reaction with sodium methoxide (B1231860) would yield 3-(methoxymethyl)isoquinoline.

Nitrogen Nucleophiles: Primary and secondary amines react to form 3-(aminomethyl)isoquinoline derivatives. mdpi.com A significant application of this reactivity is the synthesis of 3-(azidomethyl)isoquinoline by reacting 3-(chloromethyl)isoquinoline with sodium azide (B81097). This azide derivative is a key intermediate for "click chemistry," allowing for the facile synthesis of 1,2,3-triazole-containing isoquinoline compounds through cycloaddition reactions with alkynes. researchgate.netnih.govnih.govalliedacademies.org

Sulfur Nucleophiles: Thiolates, such as sodium thiophenoxide, can be employed to synthesize 3-(thiomethyl)isoquinoline derivatives.

Carbon Nucleophiles: Carbanions derived from active methylene (B1212753) compounds, such as malonic esters and β-ketoesters, can be alkylated with 3-(chloromethyl)isoquinoline to form new carbon-carbon bonds. researchgate.netgoogle.comorganic-chemistry.orgbipublication.comrsc.org For example, the reaction with diethyl malonate in the presence of a base like sodium ethoxide would lead to the formation of diethyl 2-(isoquinolin-3-ylmethyl)malonate. Similarly, cyanide ions can be used to introduce a cyanomethyl group, which is a versatile precursor for further transformations. rsc.orgresearchgate.netbeilstein-journals.org

The following table summarizes representative nucleophilic substitution reactions of 3-(chloromethyl)isoquinoline.

Nucleophile CategorySpecific NucleophileProduct
O-Nucleophiles Sodium Methoxide3-(Methoxymethyl)isoquinoline
Sodium Phenoxide3-(Phenoxymethyl)isoquinoline
N-Nucleophiles Ammonia3-(Aminomethyl)isoquinoline
Diethylamine3-(Diethylaminomethyl)isoquinoline
Sodium Azide3-(Azidomethyl)isoquinoline
S-Nucleophiles Sodium Thiophenoxide3-(Phenylthiomethyl)isoquinoline
C-Nucleophiles Sodium salt of Diethyl MalonateDiethyl 2-(isoquinolin-3-ylmethyl)malonate
Sodium Cyanide3-(Cyanomethyl)isoquinoline

Formation of Functionalized Alkyl Side Chains

The products obtained from these nucleophilic substitution reactions possess functionalized alkyl side chains at the 3-position of the isoquinoline ring. These side chains are themselves amenable to further chemical modifications, providing a pathway to a vast array of more complex isoquinoline derivatives with potential applications in medicinal chemistry and materials science. For example, the cyanomethyl group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the azidomethyl group serves as a handle for click chemistry. nih.govnih.govalliedacademies.org

Intramolecular Cyclizations and Rearrangements Involving the Chloromethyl Group

The strategic placement of the reactive chloromethyl group on the isoquinoline nucleus allows for its participation in intramolecular reactions, leading to the construction of novel heterocyclic systems.

Synthesis of Fused Heterocyclic Systems

A prominent example of intramolecular cyclization is the synthesis of pyrrolo[2,1-a]isoquinolines. This can be achieved by first reacting 3-(chloromethyl)isoquinoline with an appropriate nucleophile, such as an N-aryl amine, to form an intermediate. Subsequent intramolecular cyclization, often promoted by a base, can then lead to the formation of the fused pyrrolo[2,1-a]isoquinoline (B1256269) ring system. scilit.comresearchgate.netwikipedia.orgrsc.orgresearchgate.net Another potential rearrangement that could lead to fused systems is the Sommelet-Hauser rearrangement. researchgate.netnih.govnih.gov In this scenario, quaternization of the isoquinoline nitrogen with an appropriate alkyl halide, followed by treatment of the resulting 3-(chloromethyl)isoquinolinium salt with a strong base like sodium amide, could potentially initiate a google.comresearchgate.net-sigmatropic rearrangement to yield a fused heterocyclic product. scilit.comresearchgate.netnih.govnih.govnih.govmdpi.com

Generation of Spirocyclic and Bridged Isoquinoline Derivatives

While less common, the chloromethyl group can also be involved in the synthesis of more complex spirocyclic and bridged isoquinoline derivatives. This typically requires a substrate with a suitably positioned nucleophilic moiety that can undergo an intramolecular reaction with the chloromethyl group. The specific design of the starting material is crucial for directing the reaction towards the formation of these intricate three-dimensional structures.

Radical Reactions Initiated or Influenced by the Chloromethyl Moiety

The carbon-chlorine bond in the chloromethyl group has the potential to undergo homolytic cleavage under radical conditions, typically initiated by radical initiators or photolysis. mdpi.comnih.govnih.gov This would generate an isoquinolin-3-ylmethyl radical, which could then participate in various radical reactions. For instance, this radical could add to alkenes or alkynes, initiating a radical cyclization cascade to form new ring systems. Atom transfer radical cyclization (ATRC) is another potential pathway, where the chlorine atom is transferred to a radical species, propagating a chain reaction that can lead to cyclized products. While the general principles of radical chemistry suggest these possibilities, specific documented examples of radical reactions initiated directly from 3-(chloromethyl)isoquinoline hydrochloride are not extensively reported in the literature. Further research in this area could uncover novel synthetic routes to complex isoquinoline derivatives.

Mechanistic Investigations of Reactions Involving 3 Chloromethyl Isoquinoline Hydrochloride and Its Derivatives

Elucidation of Reaction Pathways and Transient Intermediates

The reactions involving 3-(Chloromethyl)isoquinoline (B180528) and its derivatives proceed through various pathways, often dictated by the reagents and conditions employed. The elucidation of these pathways and the identification of transient intermediates are key to comprehending their chemical behavior.

One of the fundamental reaction pathways for 3-(Chloromethyl)isoquinoline is nucleophilic substitution at the chloromethyl group. The chlorine atom can be displaced by a variety of nucleophiles, leading to the formation of new functionalized derivatives. evitachem.com This reaction typically proceeds via an S_N2 mechanism, where the nucleophile attacks the electrophilic carbon of the chloromethyl group, resulting in the displacement of the chloride ion. mdpi.com

In the synthesis of more complex heterocyclic systems, such as pyrrolo[2,1-a]isoquinolines, 3-(Chloromethyl)isoquinoline derivatives can serve as precursors to key transient intermediates. For instance, treatment of an N-substituted isoquinolinium salt, which can be formed from 3-(chloromethyl)isoquinoline, with a base can generate an isoquinolinium ylide . These ylides are 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as activated alkynes or alkenes, to construct the pyrrolo[2,1-a]isoquinoline (B1256269) scaffold. nih.gov The reaction mechanism involves the in situ generation of the isoquinolinium ylide, which is a transient species, followed by its rapid cycloaddition to the dipolarophile. nih.gov

Furthermore, the formation of the isoquinoline (B145761) core itself, from which 3-(chloromethyl)isoquinoline is derived, often proceeds through the Bischler-Napieralski reaction . This reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent. nrochemistry.compharmaguideline.com Mechanistic studies suggest two plausible pathways for this reaction, involving distinct transient intermediates. nrochemistry.comrsc.org

Path (a) involves the formation of a dichlorophosphoryl imine-ester intermediate, which then undergoes cyclization. nrochemistry.com

Path (b) proceeds through the formation of a highly electrophilic nitrilium ion intermediate, which is subsequently trapped by the aromatic ring to form the dihydroisoquinoline product. nrochemistry.comorganic-chemistry.org

The specific pathway that predominates can be influenced by the reaction conditions. The observation of styrene (B11656) byproducts in some cases provides evidence for the intermediacy of nitrilium salts. rsc.org

Interactive Data Table: Key Transient Intermediates in Reactions of Isoquinoline Derivatives
IntermediateReaction TypeRole
Isoquinolinium Ylide1,3-Dipolar CycloadditionActs as a 1,3-dipole for the construction of fused heterocyclic systems. nih.gov
Nitrilium IonBischler-Napieralski ReactionA highly electrophilic species that undergoes intramolecular aromatic substitution. nrochemistry.comorganic-chemistry.org
Dichlorophosphoryl Imine-esterBischler-Napieralski ReactionAn alternative intermediate to the nitrilium ion in the cyclization process. nrochemistry.com
Spiroindoleninium IonInterrupted Bischler-NapieralskiA persistent intermediate formed in the synthesis of spirocyclic indolines. nih.gov

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies are instrumental in understanding reaction rates and identifying the slowest step in a multi-step reaction, known as the rate-limiting or rate-determining step. While specific kinetic data for reactions of 3-(Chloromethyl)isoquinoline hydrochloride are not extensively documented in publicly available literature, principles from related systems can provide valuable insights.

The reactivity of the leaving group in nucleophilic substitution reactions significantly impacts the reaction rate. A kinetic study on the reaction of methylsulphonyl isoquinolines with methoxide (B1231860) ion revealed that the methylsulphonyl group is a much better leaving group than a chloro group in a similar position, leading to a significantly faster reaction rate. This enhanced reactivity was attributed to a lower activation energy for the reaction with the methylsulphonyl derivatives. This suggests that in nucleophilic substitution reactions at the chloromethyl group of 3-(Chloromethyl)isoquinoline, the nature of the nucleophile and the solvent will play a crucial role in determining the reaction kinetics.

In the context of cycloaddition reactions involving isoquinolinium ylides, the rate of reaction is influenced by the electronic properties of both the ylide and the dipolarophile. The introduction of electron-withdrawing groups on the dipolarophile generally accelerates the reaction. The rate of ylide formation, which is dependent on the base strength and the acidity of the precursor isoquinolinium salt, can also be a rate-determining factor.

Interactive Data Table: Factors Influencing Reaction Rates in Isoquinoline Chemistry
FactorInfluence on Reaction RateExample Reaction
Nature of Leaving GroupBetter leaving groups lead to faster reactions.Nucleophilic aromatic substitution on the isoquinoline ring.
Nucleophile StrengthStronger nucleophiles generally increase the rate of substitution.Nucleophilic substitution at the chloromethyl group.
Catalyst/AdditiveCan accelerate the reaction by activating substrates or stabilizing intermediates.Bischler-Napieralski reaction with POCl₃. nrochemistry.compharmaguideline.com
Electronic EffectsElectron-withdrawing groups on the dipolarophile can increase the rate of cycloaddition.1,3-Dipolar cycloaddition of isoquinolinium ylides.
Steric HindranceIncreased steric bulk can slow down the reaction rate.Nucleophilic attack at the isoquinoline ring. quimicaorganica.org

Role of Catalysts and Additives in Directing Selectivity and Efficiency

Catalysts and additives play a pivotal role in modern organic synthesis, often enabling reactions that would otherwise be slow, inefficient, or unselective. In the synthesis and reactions of isoquinoline derivatives, a variety of catalytic systems and additives are employed.

In the classic Bischler-Napieralski reaction , strong dehydrating agents that act as catalysts are essential. These include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). nrochemistry.compharmaguideline.com These reagents activate the amide carbonyl group, facilitating the cyclization. The choice of catalyst can influence the reaction conditions required and potentially the reaction mechanism. rsc.org

More recently, milder conditions for the Bischler-Napieralski reaction have been developed using a combination of trifluoromethanesulfonic anhydride (Tf₂O) and a pyridine-based additive , such as 2-chloropyridine (B119429). nih.govnih.gov In this system, Tf₂O activates the amide, and the 2-chloropyridine acts as a non-nucleophilic base to neutralize the generated triflic acid. nih.gov The use of an electron-deficient pyridine (B92270) like 2-chloropyridine is crucial as it reacts slowly with Tf₂O, preventing the deactivation of the activating agent. nih.gov

Transition metal catalysts are also widely used in the synthesis of isoquinoline derivatives.

Rhodium(III) catalysts have been employed for the C-H activation and annulation of O-acetyl ketoximes with bicyclic olefins to furnish isoquinoline derivatives. nih.gov

Copper(I) catalysts have been shown to efficiently promote the intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water to produce isoquinolines and isoquinoline N-oxides. rsc.org

Palladium catalysts are used in coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or other groups onto the isoquinoline scaffold, a key step in the synthesis of complex natural products like lamellarins. researchgate.netmdpi.com

Interactive Data Table: Catalysts and Additives in Isoquinoline Synthesis
Catalyst/AdditiveReaction TypeFunction
POCl₃, P₂O₅Bischler-Napieralski ReactionDehydrating agent and catalyst for cyclization. nrochemistry.compharmaguideline.com
Tf₂O / 2-ChloropyridineModified Bischler-NapieralskiMild activation of amides for cyclodehydration. nih.govnih.gov
Rhodium(III) complexesC-H Activation/AnnulationCatalyzes the formation of the isoquinoline ring from acyclic precursors. nih.gov
Copper(I) saltsIntramolecular CyclizationPromotes the cyclization of alkynylaryl oximes. rsc.org
Palladium complexesCross-Coupling ReactionsFacilitates the formation of C-C bonds to functionalize the isoquinoline core. researchgate.netmdpi.com

Electron Transfer Mechanisms and Single Electron Transfer (SET) Processes

Electron transfer mechanisms, particularly those involving a single electron transfer (SET), represent an alternative to the more common two-electron (polar) reaction pathways. In the context of isoquinoline chemistry, SET processes can lead to the formation of radical intermediates, opening up unique avenues for functionalization.

While direct evidence for SET mechanisms in reactions of this compound is not prevalent in the literature, the dearomatization of isoquinolinium salts can proceed via SET pathways. For example, photoredox catalysis has been used for the aerobic oxidation of isoquinolinium salts to isoquinolones, a process that likely involves an initial SET from an electron-rich species to the photoexcited catalyst, followed by a cascade of radical reactions. quimicaorganica.org

The reaction of isoquinolinium salts can be initiated by hydride transfer, which can be considered a formal SET process, to generate radical intermediates that can then be functionalized. nih.gov Furthermore, the uncanonical semireduction of isoquinolines via regioselective hydrogen atom transfer (HAT)-promoted hydrosilylation proceeds through a stepwise HAT/radical recombination mechanism, highlighting the accessibility of radical pathways for these heterocycles. nih.gov

The concept of the S_{RN}1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism, which involves a radical chain process initiated by SET, has been extended to heterocyclic systems. quora.comresearchgate.net It is plausible that under specific conditions, such as photochemical irradiation or in the presence of a suitable initiator, reactions of 3-(Chloromethyl)isoquinoline could proceed via an S_{RN}1 pathway. This would involve the formation of an isoquinolin-3-ylmethyl radical, which could then be trapped by a nucleophile.

The potential for SET mechanisms adds another layer of complexity and opportunity to the chemistry of 3-(Chloromethyl)isoquinoline and its derivatives, allowing for the formation of products that may not be accessible through traditional polar reaction pathways.

Computational and Theoretical Studies of 3 Chloromethyl Isoquinoline Hydrochloride

Density Functional Theory (DFT) Calculations for Conformational and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, valued for its balance of accuracy and computational efficiency. It is used to determine the optimized geometry (the lowest energy conformation) and electronic properties of a molecule.

For 3-(Chloromethyl)isoquinoline (B180528) hydrochloride, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would begin by optimizing the molecular geometry. figshare.com This process systematically adjusts bond lengths and angles to find the most stable three-dimensional arrangement. The presence of the hydrochloride means the isoquinoline (B145761) nitrogen atom is protonated (N-H+), which significantly influences the geometry and electronic distribution of the entire ring system.

The chloromethyl group (-CH₂Cl) at the C3 position introduces conformational flexibility around the C3-C(H₂) bond. DFT calculations would identify the preferred rotational conformation of this group relative to the isoquinoline plane. The primary outputs of this analysis are the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. For context, DFT calculations on the parent isoquinoline molecule have been performed and compared with experimental data, showing good agreement. scirp.org The introduction of the N-H+ bond and the C3-substituent would be expected to shorten adjacent C-N bonds and induce small changes throughout the aromatic system compared to the neutral parent molecule.

Table 1: Representative Geometric Parameters of Isoquinoline (Calculated) This table presents calculated data for the parent isoquinoline molecule to provide a baseline for understanding the substituted compound. Specific experimental or calculated data for 3-(Chloromethyl)isoquinoline hydrochloride is not available in the cited literature.

ParameterCalculated Value (B3LYP/6-311++G(d,p))Source
Dipole Moment2.004 D figshare.com
Rotational Constant A3.101 GHz figshare.com
Rotational Constant B1.220 GHz figshare.com
Rotational Constant C0.875 GHz figshare.com

Computational Modeling of Reaction Mechanisms and Transition State Geometries

Computational modeling is instrumental in mapping out the energetic pathways of chemical reactions. This involves identifying the structures of reactants, products, and, crucially, the high-energy transition states that connect them. mcmaster.ca For this compound, the most evident reaction pathway for study is the nucleophilic substitution at the benzylic carbon of the chloromethyl group.

The C-Cl bond in the -CH₂Cl group is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. A computational study would model this reaction, for instance, with a simple nucleophile like a hydroxide (B78521) ion (OH⁻). The process would involve:

Geometry Optimization: Calculating the optimized structures of the reactants (3-(Chloromethyl)isoquinolinium cation + nucleophile) and the product (3-(Hydroxymethyl)isoquinoline + chloride ion).

Transition State Search: Locating the transition state geometry for the substitution reaction. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are employed to find this first-order saddle point on the potential energy surface. mcmaster.calibretexts.org

Frequency Calculation: Performing frequency calculations to confirm the nature of the stationary points. Reactants and products will have all real vibrational frequencies, while the transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (the breaking of the C-Cl bond and the forming of the C-Nu bond). libretexts.org

The energy difference between the reactants and the transition state gives the activation energy (Ea), a critical parameter that determines the reaction rate. Such modeling can reveal whether the reaction proceeds via an Sₙ2 (concerted) or Sₙ1 (stepwise, via a carbocation intermediate) mechanism, although an Sₙ2 pathway is generally expected for a primary halide.

Analysis of Molecular Orbitals (HOMO-LUMO) and Natural Bond Orbitals (NBO)

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. nih.gov The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.govresearchgate.net

For the parent isoquinoline, the HOMO-LUMO gap has been calculated to be approximately 3.78 eV. figshare.com For this compound, several factors would alter this value:

The Chloromethyl Group: As an electron-withdrawing group, it would lower the energy of both the HOMO and LUMO.

Protonation (Hydrochloride): The positive charge on the protonated nitrogen atom makes the entire ring system more electron-deficient. This would cause a significant stabilization (lowering) of the orbital energies, particularly the LUMO.

Table 2: Frontier Molecular Orbital Energies of Isoquinoline (Calculated) This table shows calculated values for the parent isoquinoline molecule. The values for this compound would be expected to be lower due to the electron-withdrawing effects of the substituent and protonation.

Molecular OrbitalEnergy (eV) (B3LYP/6-311++G(d,p))Source
HOMO-5.581 figshare.com
LUMO-1.801 figshare.com
HOMO-LUMO Gap (ΔE)3.78 figshare.com

Natural Bond Orbitals (NBO)

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. wisc.eduaiu.edu It is used to understand charge distribution, hybridization, and the stabilizing effects of orbital delocalization (hyperconjugation). nih.govusc.edu

In this compound, NBO analysis would quantify the delocalization of electron density from occupied orbitals (donors) to unoccupied orbitals (acceptors). Key interactions would include:

Delocalization of the nitrogen lone pair (in the free base) or sigma bonds into the antibonding π* orbitals of the aromatic ring.

Hyperconjugative interactions between the σ orbitals of the C-H and C-Cl bonds of the chloromethyl group and the π* system of the isoquinoline ring.

The analysis provides "stabilization energies" (E⁽²⁾) for these interactions, where a larger E⁽²⁾ value indicates a stronger interaction. nih.gov

NBO analysis also calculates natural atomic charges, offering a more robust picture of electron distribution than other methods like Mulliken population analysis. researchgate.net This would confirm the electrophilic nature of the benzylic carbon and the electron-deficient character of the protonated aromatic ring.

Prediction of Reactivity Patterns and Regioselectivity

Computational methods are highly effective at predicting where a molecule is most likely to react. rsc.org For an aromatic system like isoquinoline, this involves determining the regioselectivity of electrophilic or nucleophilic attack. For this compound, reactivity can be considered at two main locations: the substituent and the ring.

Reactivity at the Substituent: As discussed, the chloromethyl group is a prime site for nucleophilic substitution.

Reactivity at the Ring (Regioselectivity): The isoquinoline ring itself can undergo reactions like electrophilic aromatic substitution (e.g., nitration, halogenation). The protonation of the nitrogen atom deactivates the ring towards electrophilic attack, making such reactions difficult. However, if a reaction were to occur, computational models can predict the most likely position of attack.

Methods to predict regioselectivity include:

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For the protonated isoquinoline ring, the entire surface would be strongly positive, indicating a very low reactivity towards electrophiles.

Fukui Functions: These functions are derived from DFT and identify the sites within a molecule that are most susceptible to nucleophilic or electrophilic attack by analyzing the change in electron density upon the addition or removal of an electron. researchgate.net This provides a quantitative measure of local reactivity at each atomic site.

For the isoquinoline system, electrophilic attack is generally favored on the benzene (B151609) ring portion rather than the pyridine (B92270) ring. Computational tools can precisely predict which of the C5, C6, C7, or C8 positions is most favorable. nih.govrsc.org

Applications in Advanced Organic Synthesis and Heterocyclic Chemistry

3-(Chloromethyl)isoquinoline (B180528) Hydrochloride as a Core Building Block for Complex Architectures

The bifunctional nature of 3-(chloromethyl)isoquinoline hydrochloride, possessing both a nucleophilic nitrogen atom within the isoquinoline (B145761) ring and an electrophilic carbon in the chloromethyl substituent, renders it an ideal starting material for the synthesis of intricate molecular architectures. Its ability to participate in a variety of chemical transformations allows for the facile construction of polycyclic and macrocyclic systems.

The reactive chloromethyl group is particularly amenable to nucleophilic substitution reactions, providing a straightforward method for introducing a wide range of functionalities. This reactivity has been exploited in the synthesis of complex heterocyclic systems. For instance, the reaction of this compound with suitable dinucleophiles can lead to the formation of novel fused heterocyclic systems, expanding the chemical space accessible from this versatile precursor.

One notable application involves the synthesis of star-shaped molecules, where a central core is linked to multiple isoquinoline units. nih.gov In a related context, the reaction of a tris-aldehyde with 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile, a derivative accessible from precursors related to 3-(chloromethyl)isoquinoline, leads to the formation of tris(1H-isoquinolino[2,1-a]quinoline-12-carbonitrile). nih.gov This highlights the potential of the isoquinoline moiety, and by extension reactive derivatives like 3-(chloromethyl)isoquinoline, in constructing large, complex structures. While direct synthesis of polycyclic isoquinolines from this compound is an area of ongoing research, the inherent reactivity of the C-Cl bond provides a clear pathway for such transformations. researchgate.net

Precursor for Diversely Functionalized Isoquinoline Derivatives

The utility of this compound as a precursor for a wide array of functionalized isoquinoline derivatives is well-established. The chlorine atom of the chloromethyl group serves as a good leaving group in nucleophilic substitution reactions, enabling the introduction of various substituents at the 3-position of the isoquinoline core.

A primary application is in the alkylation of amines. nih.gov The reaction of this compound with primary or secondary amines leads to the corresponding 3-(aminomethyl)isoquinoline derivatives. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed. The resulting amino-functionalized isoquinolines are valuable intermediates for further elaboration or can themselves be the target molecules with specific biological activities.

Beyond amines, a diverse range of nucleophiles can be employed to displace the chloride, leading to a variety of functional groups attached to the isoquinoline ring. These include:

Thiols: Reaction with thiols or their corresponding thiolates furnishes 3-(thiomethyl)isoquinoline derivatives. chemistrysteps.comyoutube.com These sulfur-containing compounds are of interest in medicinal chemistry due to the unique properties of the sulfur atom.

Azides: Substitution with sodium azide (B81097) provides 3-(azidomethyl)isoquinoline, a versatile intermediate that can undergo further transformations such as reduction to the corresponding amine or participation in click chemistry reactions.

Cyanides: The introduction of a cyano group via reaction with a cyanide salt yields 3-(cyanomethyl)isoquinoline. The nitrile functionality can then be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the construction of other heterocyclic rings.

The following table summarizes some of the key functionalization reactions of this compound:

NucleophileReagent ExampleProduct Type
AmineR¹R²NH3-(Aminomethyl)isoquinoline
ThiolRSH3-(Thiomethyl)isoquinoline
AzideNaN₃3-(Azidomethyl)isoquinoline
CyanideNaCN3-(Cyanomethyl)isoquinoline

These examples underscore the role of this compound as a versatile platform for accessing a broad spectrum of isoquinoline derivatives with tailored functionalities.

Integration in the Development of New Synthetic Methodologies

Beyond its role as a building block for specific target molecules, this compound and its derivatives are instrumental in the development of new synthetic methodologies. The unique reactivity of the isoquinoline system, coupled with the functional handle provided by the chloromethyl group, allows for its integration into novel reaction cascades and multicomponent reactions.

For example, the development of novel methods for the synthesis of functionalized quinolines has been reported through the deconstruction of isoquinoline derivatives. rsc.org In one such study, N-isoquinolinium salts were reacted with 2-aminobenzaldehydes in a hydride transfer-initiated process to construct 3-(2-aminomethyl)aryl quinolines. rsc.org While not directly employing this compound, this work illustrates the potential for using the isoquinoline framework as a synthon in innovative synthetic transformations. The presence of the chloromethyl group in the title compound offers an additional site for reaction, potentially enabling the development of even more complex and efficient synthetic methods.

Furthermore, the synthesis of polycyclic isoquinolines has been achieved through rhodium-catalyzed triple C-H bond activation of aryl ketones with internal alkynes. researchgate.net The development of such catalytic processes is at the forefront of modern organic synthesis. The availability of functionalized isoquinolines, readily prepared from precursors like this compound, is crucial for exploring the scope and limitations of these new methodologies.

The integration of this compound into the development of new synthetic strategies can lead to:

Novel cascade reactions for the rapid construction of molecular complexity.

The discovery of new catalytic transformations that utilize the unique electronic properties of the isoquinoline ring.

The expansion of the toolbox available to synthetic chemists for the efficient synthesis of heterocyclic compounds.

Future Research Directions and Perspectives in 3 Chloromethyl Isoquinoline Hydrochloride Chemistry

Development of Green and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the adoption of environmentally benign methodologies. For 3-(Chloromethyl)isoquinoline (B180528) hydrochloride, this translates to reimagining its synthesis to minimize waste, reduce energy consumption, and utilize renewable resources.

Traditional synthetic routes to isoquinolines, such as the Bischler-Napieralski or Pictet-Spengler reactions, often rely on harsh conditions and stoichiometric reagents. niscpr.res.inpharmaguideline.com Future research will likely focus on catalytic C-H activation strategies, which offer a more atom-economical approach to constructing the isoquinoline (B145761) core. acs.orgmdpi.comrsc.org For instance, employing earth-abundant 3d-transition metals like cobalt or copper as catalysts could replace precious metals such as palladium or rhodium, leading to more cost-effective and sustainable processes. rsc.orgresearchgate.net

The use of green solvents is another critical aspect. Research into utilizing biomass-derived solvents like ethanol (B145695) or employing recyclable media such as polyethylene (B3416737) glycol (PEG-400) has shown promise for the synthesis of related heterocyclic compounds. niscpr.res.inrsc.orgchemistryviews.org These solvents not only reduce the environmental impact but can also influence reaction selectivity and efficiency. Furthermore, energy sources like ultrasound are being explored to accelerate reactions, potentially leading to higher yields in shorter timeframes under milder conditions. researchgate.netmdpi.com The development of one-pot, multi-component reactions will also be crucial, as they streamline synthetic sequences and reduce the need for intermediate purification steps, thereby minimizing solvent waste and energy usage. tandfonline.com

Biocatalysis presents another exciting frontier. The use of enzymes, such as norcoclaurine synthase (NCS) which is involved in the biosynthesis of benzylisoquinoline alkaloids, could offer highly selective and environmentally friendly routes to isoquinoline derivatives. oup.comnumberanalytics.comfrontiersin.orgnih.gov Engineering microorganisms to produce isoquinoline scaffolds is a long-term goal that could revolutionize their production. numberanalytics.comnih.govrsc.org

Exploration of Unprecedented Reactivity and Novel Transformations of the Chloromethyl Group

The chloromethyl group at the 3-position of the isoquinoline ring is a key functional handle, ripe for the exploration of novel chemical transformations beyond simple nucleophilic substitutions.

Future research is expected to delve into advanced catalytic cross-coupling reactions. While the chloromethyl group is analogous to a benzylic chloride, its reactivity within the electron-deficient isoquinoline system presents unique challenges and opportunities. nih.govorganic-chemistry.org Harnessing modern catalytic methods, such as photoredox catalysis, could enable previously inaccessible transformations. nih.govresearchgate.netresearchgate.netacs.org For example, visible-light-mediated reactions could be developed for the C-H functionalization of the chloromethyl group itself or for its coupling with a wide range of partners under mild conditions. mdpi.comnih.gov

The generation of radical intermediates from the chloromethyl group is another promising avenue. nih.gov These highly reactive species could participate in cascade reactions, allowing for the rapid construction of complex molecular architectures from simple starting materials. rsc.org The study of the reactivity of related 6-(chloromethyl)fulvenes has revealed diverse reaction pathways, including direct nucleophilic attack, S_N2 reactions, and deprotonation followed by condensation, suggesting that the chloromethyl group on the isoquinoline scaffold may exhibit similarly rich and underexplored reactivity. nih.gov

Furthermore, investigations into the reactivity of the chloromethyl group with unconventional nucleophiles and electrophiles could lead to the discovery of new reaction manifolds. The surprising reactivity of chloromethyl chlorosulfate (B8482658) with active methylene (B1212753) compounds, for instance, highlights the potential for unexpected and synthetically useful transformations. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, scalability, and reproducibility. mdpi.comspringerprofessional.dedurham.ac.ukbohrium.com The synthesis of 3-(Chloromethyl)isoquinoline hydrochloride and its derivatives is well-suited for this technological shift.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved selectivity, and safer handling of hazardous intermediates. durham.ac.ukmdpi.com For the synthesis of heterocyclic compounds like isoquinolines, flow reactors can facilitate reactions that are difficult to control in batch, such as those involving highly reactive species or exothermic processes. springerprofessional.debohrium.com The ability to operate at high temperatures and pressures in a contained system can accelerate slow reactions and open up new reaction pathways. springerprofessional.de

Automated synthesis platforms, often coupled with flow chemistry, can accelerate the discovery and optimization of new derivatives of this compound. durham.ac.ukyoutube.com These systems can perform multiple reactions in parallel, rapidly screening different reagents, catalysts, and conditions. durham.ac.uk By using reagent cartridges and automated workup and purification steps, these platforms can significantly reduce the manual labor and time required for synthesis, allowing chemists to focus on experimental design and data analysis. youtube.com The integration of real-time monitoring techniques provides immediate feedback for reaction optimization, further streamlining the synthetic process. durham.ac.uk

Computational-Driven Design of New Derivatives and Synthetic Pathways

Computational chemistry and in silico modeling are becoming indispensable tools in modern drug discovery and materials science. researchgate.netresearchgate.netnih.govrsc.orgnih.gov These approaches can significantly accelerate the research and development process for new compounds derived from this compound.

Molecular docking studies can predict the binding affinities of novel derivatives with biological targets, helping to prioritize the synthesis of compounds with the highest potential for desired biological activity. nih.govrsc.orgnih.gov By creating virtual libraries of derivatives and screening them in silico, researchers can focus their synthetic efforts on the most promising candidates, saving time and resources. researchgate.netresearchgate.net

Quantum chemical calculations, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure and reactivity of this compound. researchgate.netacs.org These calculations can be used to predict the most likely sites for reaction, elucidate reaction mechanisms, and understand the factors that control selectivity. acs.orgresearchgate.net This knowledge can guide the design of new synthetic routes and the development of more efficient catalysts. For example, computational studies on the ring-opening of isoquinoline in supercritical water have provided valuable information on reaction barriers and the role of water as a catalyst. researchgate.net

By combining computational design with automated synthesis platforms, it is possible to create a closed-loop system for accelerated discovery. Computationally designed molecules can be automatically synthesized and then tested for their properties, with the results fed back into the computational models to refine the next generation of designs. This iterative cycle of design, synthesis, and testing holds the promise of rapidly advancing the chemistry and application of this compound and its derivatives.

Q & A

What are the optimized synthetic routes for 3-(Chloromethyl)isoquinoline hydrochloride, and how do reaction conditions influence yield and purity?

Basic Research Focus : Synthesis methodology refinement.
Methodological Answer :
Synthetic routes often involve nucleophilic substitution or cyclization reactions. For example, describes a chlorination step using phosphorus pentachloride in analogous isoquinoline derivatives, which may apply here. Key factors include:

  • Temperature control : Excess heat may lead to decomposition (e.g., elimination of HCl).
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates.
  • Catalyst use : Lewis acids like AlCl₃ can accelerate chloromethylation.
    Yield optimization requires monitoring via TLC or HPLC to identify side products (e.g., dimerization). Purity is improved via recrystallization in ethanol/water mixtures .

How can researchers characterize the structural and electronic properties of this compound?

Basic Research Focus : Structural elucidation.
Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR identifies chloromethyl (-CH₂Cl) and aromatic protons (isoquinoline ring). Compare chemical shifts with databases (e.g., ’s analysis of similar chlorinated anilines).
  • X-ray crystallography : Resolves spatial arrangement, critical for understanding reactivity (e.g., ’s dihydroisoquinoline hydrochloride structure).
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., reports MW 211.10 for a related compound).
  • Computational modeling : DFT calculations predict electron density distribution for reaction site identification .

What analytical techniques are most reliable for quantifying trace impurities in this compound?

Advanced Research Focus : Quality control in synthesis.
Methodological Answer :

  • HPLC-MS : Detects impurities at ppm levels, especially hydrolyzed byproducts (e.g., ’s use of HPLC for articaine derivatives).
  • Ion chromatography : Monitors chloride ion content to assess decomposition ( ’s Cl isotope QA/QC protocols are adaptable).
  • Karl Fischer titration : Measures residual moisture, which impacts stability.
    Standardize against certified reference materials (e.g., ’s pharmaceutical standards) to ensure accuracy .

How does the stability of this compound vary under different storage and experimental conditions?

Advanced Research Focus : Stability profiling.
Methodological Answer :

  • Thermal stability : Conduct accelerated degradation studies at 40–60°C; monitor via DSC/TGA ( notes room-temperature storage for similar compounds, but elevated temperatures may degrade the chloromethyl group).
  • pH-dependent stability : Test in buffered solutions (pH 1–13) to identify hydrolysis pathways.
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation; store in amber vials if necessary.
    Controlled atmosphere (e.g., nitrogen) prevents oxidation .

How can researchers resolve contradictions in reported reactivity data for this compound?

Advanced Research Focus : Data reconciliation.
Methodological Answer :

  • Replicate experiments : Control variables like solvent purity ( highlights solvent selection impacts).
  • Cross-validate techniques : Combine kinetic studies (e.g., stopped-flow spectroscopy) with computational mechanistic models.
  • Review stereoelectronic effects : Substituent positioning (’s structural analysis) may explain divergent reactivity (e.g., steric hindrance in nucleophilic attacks).
    Publish negative results to clarify literature gaps .

What role does this compound play in designing pharmacologically active compounds?

Advanced Research Focus : Medicinal chemistry applications.
Methodological Answer :

  • Intermediate synthesis : The chloromethyl group facilitates covalent bonding to biomolecules (e.g., ’s dihydroisoquinoline derivatives as CNS agents).
  • SAR studies : Modify the isoquinoline core to enhance target binding (e.g., ’s F2 hydrochloride derivatives).
  • Prodrug development : Hydrochloride salts improve solubility; test bioavailability via in vitro permeability assays (Caco-2 models).
    Collaborate with pharmacologists to validate target engagement .

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Feasible Synthetic Routes

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Reactant of Route 1
3-(Chloromethyl)isoquinoline hydrochloride
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Reactant of Route 2
3-(Chloromethyl)isoquinoline hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.